molecular formula C20H19FN2O3 B14104247 Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B14104247
M. Wt: 354.4 g/mol
InChI Key: XKWDINMBABJKKW-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity and are widely used in medicinal chemistry for the treatment of various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .

Scientific Research Applications

Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By inhibiting this enzyme, the compound prevents bacterial cell division and growth, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

    Norfloxacin: Another fluoroquinolone with similar antibacterial properties.

    Ciprofloxacin: Known for its broad-spectrum antibacterial activity.

    Ofloxacin: Used in the treatment of various bacterial infections.

Uniqueness

Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which may confer unique biological activities and pharmacokinetic properties compared to other fluoroquinolones.

Properties

Molecular Formula

C20H19FN2O3

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 6-fluoro-4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H19FN2O3/c1-3-26-20(25)17-18(22-11-13-6-4-12(2)5-7-13)15-10-14(21)8-9-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)

InChI Key

XKWDINMBABJKKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=C(C=C3)C

Origin of Product

United States

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